molecular formula C11H19NO3 B3333146 Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate CAS No. 946484-82-8

Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate

Cat. No.: B3333146
CAS No.: 946484-82-8
M. Wt: 213.27 g/mol
InChI Key: IAZFNKZRJHARAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as a reactive site for covalent bonding with nucleophilic residues in proteins, leading to modulation of their activity. The tert-butyl ester group enhances the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

  • Tert-butyl 2-formylpyrrolidine-1-carboxylate
  • Tert-butyl 2-methylpyrrolidine-1-carboxylate
  • Tert-butyl 2-formyl-2-ethylpyrrolidine-1-carboxylate

Uniqueness: Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate is unique due to the presence of both a formyl group and a methyl group on the pyrrolidine ring, which imparts distinct chemical reactivity and physical properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZFNKZRJHARAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946484-82-8
Record name tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

To a solution of 1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate (3.5 g, 14.3 mmol) in toluene at −78° C. was added DIBAL-H (17.6 mL, 30 mmol, 1.7 M) dropwise, while maintaining the reaction temperature below −65° C. The reaction was stirred at −78° C. for 2 hr and then quenched with methanol (10 mL). The mixture was then diluted with ethyl acetate (50 mL), saturated NH4Cl was added and the mixture was stirred vigorously for 20 min at room temperature. The two phases were then separated and the aqueous layer was extracted with DCM (3×50 mL). The combined organics were then washed with brine, dried over Na2SO4, concentrated in vacuo and purified by column chromatography to give 3 g of the desired product.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dess Martin Periodinane (7.8 g, 0.0186 mol) was added in one portion to the solution of (rac)-2-hydroxymethyl-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester (2 g, 0.0093 mol) in DCM (50 mL) under an inert atmosphere. The reaction was stirred until completion (about 2 h) then quenched with saturated solution of sodium thiosulphate, extracted with DCM (3×100 mL) washed with brine (50 mL), dried over anhydrous sodium sulphate, and concentrated using a rotary evaporator to afford 1.6 g (84%) of (rac)-2-formyl-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester as a light brown colored oil.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate
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Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate
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Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate

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